molecular formula C15H20Cl3NO B5345489 1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

Cat. No.: B5345489
M. Wt: 336.7 g/mol
InChI Key: SZBFYGQPHZXEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride is a chemical compound with a complex structure that includes a dichlorophenyl group and an isoquinoline moiety

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO.ClH/c16-12-5-4-10(9-13(12)17)14-11-3-1-2-6-15(11,19)7-8-18-14;/h4-5,9,11,14,18-19H,1-3,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFYGQPHZXEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC(=C(C=C3)Cl)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride typically involves the reaction of 3,4-dichlorophenyl derivatives with isoquinoline precursors. One common method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . The reaction conditions often include refluxing in ethanol with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

Scientific Research Applications

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

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